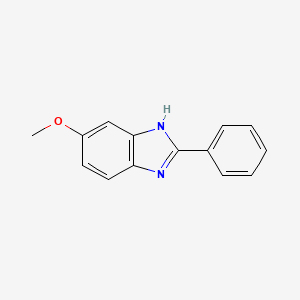

5-methoxy-2-phenyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-11-7-8-12-13(9-11)16-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHBLCFXCWISPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar of Benzimidazole Derivatives with Methoxy and Phenyl Substitutions

Influence of Substituents on the Benzimidazole (B57391) Nucleus and Peripheral Rings

Substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold have been shown to greatly influence the biological activity of these compounds. nih.govnih.gov The physicochemical properties of these substituents, such as their electronic and steric effects, play a crucial role in determining the potency and selectivity of the derivatives.

Significance of the Methoxy (B1213986) Group at Position 5 (or 6)

The position of the methoxy group on the benzimidazole ring is critical. Due to tautomerism, the 5-methoxy and 6-methoxy isomers are often considered together. The presence of a methoxy group at the 5- or 6-position of the benzimidazole ring has been associated with a variety of biological activities. For instance, in a study on 2-phenyl-substituted benzimidazoles, a methoxy substitution was found to favor 5-lipoxygenase inhibition, a key enzyme in the inflammatory pathway. nih.gov Another study reported that a compound with a methoxy group at the 6-position and a two-pyrrolidine substitution at the nitrogen of the benzimidazole showed strong anti-inflammatory activity. nih.gov

The electronic nature of the substituent at position 5 or 6 is also a determining factor. While electron-donating groups like methoxy can enhance certain activities, electron-withdrawing groups such as a nitro group at the 6-position have also been shown to be more active in some instances. nih.gov

Role of the Phenyl Substituent at Position 2 and its Derivatives

The substituent at the C-2 position of the benzimidazole ring significantly impacts its biological profile. A phenyl group at this position is a common feature in many biologically active benzimidazole derivatives. The nature and position of substituents on this phenyl ring can fine-tune the activity.

For example, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, a p-methoxy substituent on the 2-phenyl ring had a positive effect on antiproliferative activity. acs.org In another study on anticancer agents, variations in the substituents on the 2-phenyl ring, including hydroxyl and methoxy groups, were explored to enhance bioactivity. rsc.org The electronic properties of these substituents, whether electron-donating or electron-withdrawing, have been shown to be associated with variations in the inhibitory concentrations against different cancer cell lines. nih.gov

Unsubstituted or simply substituted phenyl rings at the C-2 position are often preferred for certain activities. For instance, for COX-1, COX-2, and 5-lipoxygenase inhibition, an unsubstituted phenyl ring at R2, R3, and R4 positions was found to be preferable. nih.gov

Effects of N-1 Substitution (e.g., Alkylation, Benzylation) on Activity Profiles

Studies have shown that N-substitution with straight-chain alkyl groups can lead to better antiproliferative activity compared to unsubstituted counterparts. acs.org Specifically, compounds with pentyl and heptyl substitutions at the N-1 position have been found to be effective anticancer molecules. acs.org Benzylation at the N-1 position has also been reported to enhance the anti-inflammatory action of certain benzimidazole derivatives. srrjournals.com

The nature of the substituent at N-1 can be critical. For example, in the context of certain enzyme inhibitors, a methyl substitution on the nitrogen proved to be important for reactivity, while larger alkyl groups like ethyl and isopropyl resulted in much lower yields. acs.org

Impact of Benzimidazole Ring Planarity and the Imidazole (B134444) N-H Moiety

The planarity of the benzimidazole ring system is a significant feature that can influence its interaction with biological targets. The fused aromatic system provides a rigid scaffold that can participate in various non-covalent interactions, such as π-π stacking, with biological macromolecules like enzymes and nucleic acids. researchgate.net The planarity of the benzimidazole ring has been confirmed by X-ray crystal structure analysis of derivatives like o-vanillin substituted benzimidazole, which adopts a planar geometry. eurjchem.com

The N-H moiety of the imidazole ring is also crucial for the biological activity of many benzimidazole derivatives. This group can act as a hydrogen bond donor, which is a key interaction for binding to many biological targets. researchgate.net The importance of the N-H moiety has been confirmed in studies on COX-2 inhibitors, where its presence was found to be essential for anti-inflammatory activity. nih.gov The disappearance of the N-H proton signal in NMR spectra upon N-alkylation confirms the substitution at this position and often leads to a change in the biological activity profile. acs.org

Positional Isomerism and its Implications for SAR

Positional isomerism, where substituents are located at different positions on the benzimidazole ring, can have a significant impact on the structure-activity relationship. The synthesis of benzimidazole derivatives can often lead to the formation of positional isomers, and their separation and individual biological evaluation are crucial for understanding their SAR.

For example, the alkylation of 2-trifluoromethyl-5-nitrobenzimidazole can result in two positional isomers: 1-alkyl-2-trifluoromethyl-5-nitrobenzimidazole and 1-alkyl-2-trifluoromethyl-6-nitrobenzimidazole. researchgate.net Studies have shown that these isomers can exhibit different levels of antibacterial and antifungal activity. researchgate.net

Similarly, the synthesis of monosubstituted benzimidazole pairs, such as 2-(1H-benzo[d]imidazol-2-yl)-6-methoxyphenol and 4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol, allows for a direct comparison of the effect of the substituent's position. eurjchem.com In silico studies of such isomers against SARS-CoV-2 targets revealed different binding scores, highlighting the importance of the substitution pattern for biological activity. eurjchem.com

The IUPAC nomenclature for these isomers can sometimes be ambiguous, as seen with "5-methoxy-2-phenyl-1H-benzimidazole," which is also referred to as "6-methoxy-2-phenyl-1H-benzimidazole" due to tautomerism. nih.gov This underscores the need for careful characterization and unambiguous identification of isomers in SAR studies.

Comparative SAR Studies with Other Benzimidazole Scaffolds and Analogs

Comparative SAR studies of benzimidazole derivatives with other related heterocyclic scaffolds or different substitution patterns provide valuable insights into the key structural features required for a particular biological activity.

For instance, comparing benzimidazole derivatives with other nitrogen-containing heterocycles like pyrazole (B372694), indole, and pyrimidine, which are also important in anti-inflammatory research, can help in identifying the unique contributions of the benzimidazole scaffold. nih.gov The benzimidazole nucleus is structurally related to the purine (B94841) ring system found in nucleic acids, which may contribute to its ability to interact with a wide range of biological targets. researchgate.net

Within the benzimidazole class, comparing different substitution patterns is essential. For example, a comparative study of 2-phenyl-substituted benzimidazoles with varying substituents on the phenyl ring and the benzimidazole nucleus can reveal the optimal combination for a specific activity. researchgate.net

Furthermore, comparing the activity of benzimidazole derivatives with established drugs can provide a benchmark for their potential therapeutic utility. For example, the anti-inflammatory activity of novel benzimidazole derivatives is often compared to that of standard drugs like celecoxib. nih.gov

The following table provides a summary of the comparative SAR of different benzimidazole derivatives:

| Scaffold/Analog | Key Structural Features | Biological Activity | Reference |

| 2-Phenyl-substituted benzimidazoles | Methoxy group on phenyl ring | Favors 5-lipoxygenase inhibition | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | p-methoxy on 2-phenyl ring, pentyl/heptyl at N-1 | Enhanced antiproliferative activity | acs.org |

| 1-Alkyl-2-trifluoromethyl-5/6-nitrobenzimidazoles | Positional isomers | Varying antibacterial and antifungal activity | researchgate.net |

| o-Vanillin substituted benzimidazoles | Isomeric forms | Different in silico binding to SARS-CoV-2 targets | eurjchem.com |

This comparative approach is crucial for the rational design and development of new and more effective benzimidazole-based therapeutic agents.

Exploration of Physicochemical Parameters Correlating with Biological Activity

The biological activity of benzimidazole derivatives, including those with methoxy and phenyl substitutions, is intricately linked to their physicochemical properties. The systematic investigation of these properties through Quantitative Structure-Activity Relationship (QSAR) studies helps in designing more potent therapeutic agents. The primary parameters influencing bioactivity are lipophilicity, electronic effects, and steric factors. rasayanjournal.co.in

Lipophilicity: This property, often expressed as log P, is crucial for a drug's ability to permeate biological membranes to reach its target site. rasayanjournal.co.inacs.org Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that a strong lipophilic character plays a vital role in their biological activity, which is correlated with membrane permeation. acs.org For instance, derivatives with hydrophobic pentyl and heptyl substitutions were identified as highly effective anticancer molecules. acs.org Research using reversed-phase high-performance thin-layer chromatography (RP-HPTLC) has been employed to evaluate the lipophilic character of benzimidazole derivatives, confirming that they are among the most lipophilic compounds when compared to related benztriazoles. nih.gov In some series of 2-phenyl-substituted benzimidazoles, a lipophilic group at the R5 position was found to favor COX-1 inhibition, while a hydrophilic group enhanced COX-2 inhibition. mdpi.comnih.gov

Electronic Parameters: The electronic nature of substituents on the benzimidazole scaffold significantly modulates biological activity by influencing how the molecule interacts with its biological target. rasayanjournal.co.in The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), has been shown to cause a significant increase in the anticancer activity of 2-(substituted-phenyl) benzimidazole derivatives. ias.ac.in Conversely, electron-withdrawing groups like nitro (–NO2) or trifluoromethyl (–CF3) on the 2-phenyl ring tend to decrease anticancer efficacy. ias.ac.in In a series of 2-(4-methoxyphenyl)-1H-benzimidazoles evaluated as topoisomerase I inhibitors, the presence of substituents capable of acting as hydrogen bond acceptors, such as 5-formyl, 5-(aminocarbonyl), or 5-nitro groups, correlated with the potential to inhibit the enzyme. nih.gov QSAR models have further quantified these relationships, indicating that the presence of a fluorine atom can increase antileukemic activity, while the HOMO (Highest Occupied Molecular Orbital) energy descriptor contributes negatively to the activity. tandfonline.com

Steric Parameters: The size and shape of the molecule and its substituents, known as steric parameters, are critical for the complementary fit between a drug and its receptor. rasayanjournal.co.in QSAR studies have indicated that steric parameters, such as Calculated Molar Refractivity (CMR), affect the antiviral activity of related compounds more than lipophilic or electronic parameters. rasayanjournal.co.in For some benzimidazole derivatives, QSAR models suggest that the inclusion of bulky substituents like methoxy and amine groups is beneficial for biological activity. tandfonline.com

The interplay of these parameters is complex, and QSAR models are essential tools for elucidating their relative contributions. These models help identify the key physicochemical features relevant to the biological activity of benzimidazole derivatives, guiding the synthesis of new compounds with enhanced therapeutic potential. tandfonline.commdpi.com

Interactive Data Tables

Table 1: Summary of QSAR Studies on Benzimidazole Derivatives

This table summarizes findings from various Quantitative Structure-Activity Relationship (QSAR) studies, highlighting the correlation between specific physicochemical descriptors and the biological activities of benzimidazole derivatives.

| Biological Activity | Key Physicochemical Descriptors | Correlation with Activity | Reference |

| Antileukemic | SsOHcount (number of -OH groups) | Positive | tandfonline.com |

| Antileukemic | T_N_F_1 (presence of Fluorine) | Positive | tandfonline.com |

| Antileukemic | HOMO energy | Negative | tandfonline.com |

| Antiviral (SARS-CoV-2 PLpro) | Presence of aromatic ring | Positive | mdpi.com |

| Antiviral (SARS-CoV-2 PLpro) | Presence of basic nitrogen atom | Positive | mdpi.com |

| Antiproliferative | Topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes | Dependent on cell line | nih.gov |

Table 2: Correlation of Physicochemical Properties with Biological Activities of Benzimidazole Derivatives

This table provides an overview of how general physicochemical properties of benzimidazole derivatives correlate with various observed biological outcomes based on structure-activity relationship studies.

| Physicochemical Property | Influence on Biological Activity | Example Activity | Reference |

| Increased Lipophilicity | Enhances membrane permeation | Anticancer, Antimicrobial | acs.orgnih.gov |

| Electron-Donating Groups (-OCH3, -OH) | Increases potency | Anticancer | ias.ac.in |

| Electron-Withdrawing Groups (-NO2, -CF3) | Decreases potency | Anticancer | ias.ac.in |

| Hydrogen Bond Acceptors (-CHO, -CONH2, -NO2) | Enhances enzyme inhibition | Topoisomerase I Inhibition | nih.gov |

| Bulky Substituents (-OCH3, -NH2) | Can improve biological activity | Antileukemic | tandfonline.com |

| Hydrophilic Groups | Enhances specific enzyme inhibition | COX-2 Inhibition | mdpi.comnih.gov |

Molecular Mechanisms and Biological Targets of Benzimidazole Derivatives

Molecular Interactions and Binding Profiles

The interaction of benzimidazole (B57391) derivatives with biological targets is multifaceted, involving hydrogen bonding, π-π stacking, and metal ion chelation. nih.gov These interactions are fundamental to their mechanisms of action, which include enzyme inhibition, receptor modulation, and binding to nucleic acids.

Investigations into Enzyme Inhibition Mechanisms

The inhibition of enzymes critical to cancer cell survival is a primary mechanism for many benzimidazole-based compounds. Topoisomerases, enzymes that regulate DNA topology and are vital for replication, are key targets.

Topoisomerase Inhibition : Several 2-phenylbenzimidazole (B57529) derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govrsc.org For instance, certain bis-benzimidazoles function as topoisomerase inhibitors by interacting with the GC base pair in the DNA minor groove. nih.gov A specific derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, was shown through molecular docking studies to be well-accommodated within the pocket of topoisomerase IIα complexed with DNA. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition : DHFR is another crucial enzyme in cell proliferation, and its inhibition is a target for antibacterial and anticancer agents. acs.org A molecular docking study of compound 2g , an N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative, showed it forming a stable complex with DHFR through hydrogen bonding with the amino acid Ala7 and hydrophobic interactions with key residues like Leu28, Val31, and Ile50. nih.gov

Kinase Inhibition : The KDM4 subfamily of lysine (B10760008) demethylase enzymes promotes aggressive phenotypes in prostate cancer. A benzyl-substituted benzimidazole pyrazole (B372694) variant was found to inhibit KDM4 isoforms. mdc-berlin.de Its mechanism involves competing with the enzyme for binding to the active-site Fe2+ and also populating a secondary, distal site on the enzyme surface. mdc-berlin.de

Receptor Binding and Activation/Antagonism Studies

Benzimidazole derivatives have been shown to bind to various cellular receptors, acting as either agonists or antagonists, which contributes to their therapeutic potential.

Estrogen Receptor (ER) : The estrogen receptor alpha (ERα) is a key target in breast cancer pathogenesis. Docking studies on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives revealed that moieties like piperidine (B6355638) and morpholine (B109124) could bind effectively to ERα, suggesting a potential mechanism for their cytotoxic effects in breast cancer cells. chemrevlett.comchemrevlett.com

Serotonin (5-HT) Receptors : A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives demonstrated moderate to high affinity for the 5-HT₄ receptor, with selectivity over 5-HT₃ and D₂ receptors. researchgate.net Depending on the substitution at the 3-position of the benzimidazole ring, these compounds acted as either antagonists or partial agonists. researchgate.net

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) : MCH-R1 is a G protein-coupled receptor involved in regulating feeding and energy homeostasis, making it a target for obesity treatment. psu.edu A series of 2-heteroaryl substituted benzimidazole derivatives were developed as MCH-R1 antagonists. Extensive structure-activity relationship (SAR) studies led to the identification of a potent antagonist with an IC₅₀ value of 1 nM. psu.edu

| Compound Class | Target Receptor | Observed Activity | Key Findings |

|---|---|---|---|

| 5-Methoxy-2-mercaptobenzimidazole Derivatives | Estrogen Receptor Alpha (ERα) | Antagonism (Predicted) | Docking studies suggest tight binding to ERα, a target in breast cancer. chemrevlett.comchemrevlett.com |

| 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT₄ Receptor | Antagonism / Partial Agonism | Showed high affinity (Ki = 6.7-75.4 nM) and selectivity; activity depends on substitution pattern. researchgate.net |

| 2-Heteroaryl Substituted Benzimidazoles | MCH-R1 | Antagonism | Identified potent antagonists (IC₅₀ = 1 nM) for a potential obesity treatment target. psu.edu |

Interaction with Nucleic Acids (e.g., DNA Intercalation)

The structural similarity of the benzimidazole core to purine (B94841) bases facilitates its interaction with nucleic acids, a mechanism that can disrupt DNA replication and lead to cell death. nih.gov

DNA Minor Groove Binding : Bisbenzimidazole derivatives are well-known DNA minor groove-binding ligands, which form non-covalent bonds, primarily in AT-rich regions of the DNA. nih.gov This interaction can interfere with the function of DNA-dependent enzymes. nih.gov

DNA Intercalation : Some derivatives can insert themselves between the base pairs of the DNA double helix. Molecular dynamics simulations of one derivative, 5o , showed its 3,4,5-trimethoxyphenyl group intercalating into double-stranded DNA. nih.gov This intercalation was stabilized by hydrogen bonds with guanine (B1146940) and adenine (B156593) bases and a Pi-Pi T-shaped interaction with a guanine residue. nih.gov The benzimidazole core itself was stabilized through hydrogen bonding and Pi-sigma interactions with adjacent DNA bases. nih.gov

Modulation of Cellular Pathways by Benzimidazole Derivatives

By interacting with key biological targets, benzimidazole derivatives can modulate critical cellular signaling pathways, leading to outcomes such as the induction of programmed cell death (apoptosis) and the halting of the cell cycle, thereby inhibiting cancer cell proliferation.

Inducing Cellular Apoptosis and Cell Cycle Modulation

A common mechanism of action for anticancer benzimidazoles is the ability to trigger apoptosis and arrest the cell cycle at various checkpoints.

Cell Cycle Arrest : Studies have shown that benzimidazole derivatives can halt the cell cycle at different phases. For example, the derivative PPTMB was found to induce a G2/M phase arrest in prostate cancer cells, characterized by sustained high levels of cyclin B1 and Cdk1 activation. nih.gov Another derivative, 5o , arrested the cell cycle at the S phase in A549 lung cancer cells. nih.gov Other studies have reported that various benzimidazoles can cause cell cycle arrest at the G0/G1 or G2/M phases, leading to abnormal DNA replication and mitosis. nih.govnih.gov

Induction of Apoptosis : The arrest of the cell cycle often precedes the induction of apoptosis. The compound PPTMB was shown to trigger the mitochondria-related apoptotic cascade following mitotic arrest. nih.gov This included the phosphorylation of Bcl-2 and Bcl-xL, downregulation of Mcl-1, and the activation of caspases-9 and -3. nih.gov A general mechanism reported for benzimidazoles involves the disruption of the mitochondrial membrane potential, which causes the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation and cell death. nih.gov

Inhibition of Key Cellular Proliferative Processes

The culmination of enzyme inhibition and modulation of cellular pathways is the potent inhibition of cancer cell proliferation, a hallmark of many benzimidazole derivatives.

The cytotoxic potential of these compounds has been evaluated against a range of human cancer cell lines. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the 2-phenyl ring has been shown to significantly increase anticancer activity. nih.gov These groups can enhance hydrophobic interactions with target sites and participate in hydrogen bonding. nih.gov For example, a derivative with a 3,4,5-trimethoxyphenyl group at the 2-position of the benzimidazole core displayed superior cytotoxicity against A549 lung cancer cells. nih.gov

| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 µM | Cisplatin | 5.77 µM nih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 µM | Etoposide (B1684455) | 9.44 µM nih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 (Colon) | 3.68 µM | - | - |

| 5-Methyl-2-(p-methoxyphenyl)-1H-benzimidazole | A549 (Lung) | 0.9 µM | - | - |

| Cyano-substituted N-methyl benzimidazole derivative (10) | MCF-7 (Breast) | 3.1 µM | - | - |

| 5-Methoxy-2-mercaptobenzimidazole derivative (14c) | MDA-MB-231 (Breast) | 24.78 µM | Raloxifene | 26.73 µM chemrevlett.comchemrevlett.com |

Identification and Characterization of Specific Molecular Targets

The benzimidazole scaffold has demonstrated a remarkable ability to interact with a diverse array of biological targets, a characteristic that underpins its broad spectrum of pharmacological activities. nih.govnih.gov This versatility is largely due to its structural resemblance to naturally occurring purines, allowing it to function as a bioisostere and interact with various enzymes and receptors. nih.gov The following sections detail the interaction of benzimidazole derivatives with specific, well-characterized molecular targets.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and is essential for cell proliferation. nih.gov Its inhibition is a key strategy for developing antimicrobial and anticancer therapies. researchgate.netmdpi.com Benzimidazole derivatives have been identified as potent inhibitors of DHFR. nih.govnih.gov The structural similarity of the benzimidazole nucleus to purine allows it to act as an antimetabolite, interfering with the synthesis of essential cellular components. researchgate.net

A series of pyrimidine-clubbed benzimidazole derivatives were designed and synthesized as potential DHFR inhibitors. nih.gov In silico screening followed by in vitro testing confirmed their antibacterial and antifungal properties. nih.gov For instance, a regioisomeric hybrid of s-triazine and benzimidazole moieties was identified as a potent DHFR inhibitor with an IC₅₀ of 1.05 mmol/L. researchgate.net Another study detailed the design of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines as DHFR inhibitors. acs.org One compound from this series, 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4 diaminoquinazoline, showed extremely potent inhibition of S. aureus DHFR with a Kᵢ value of 0.002 nM and demonstrated 46,700-fold selectivity over human DHFR. acs.org

Research has also focused on benzamide-trimethoprim derivatives as human DHFR (hDHFR) inhibitors for cancer therapy. mdpi.com These benzamide (B126) derivatives showed IC₅₀ values ranging from 4.72 to 20.17 µM, proving more active than the parent compound trimethoprim (B1683648) (IC₅₀ = 55.26 µM). mdpi.com

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Name | Target | Potency (IC₅₀/Kᵢ) | Key Findings | Reference |

|---|---|---|---|---|

| s-Triazine-benzimidazole hybrid | DHFR | IC₅₀: 1.05 mmol/L | Effective anticancer agent. | researchgate.net |

| 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4 diaminoquinazoline | S. aureus DHFR | Kᵢ: 0.002 nM | Highly potent and selective over human DHFR. | acs.org |

| Benzamide-trimethoprim derivatives (JW2, JW8) | Human DHFR | IC₅₀: 4.72 to 20.17 µM | More active than trimethoprim. | mdpi.com |

Benzimidazole derivatives have been investigated for their potential to target key receptors in breast cancer, such as Estrogen Receptor Alpha (ERα) and Epidermal Growth Factor Receptor 2 (ERBB2/HER2). nih.govnih.govresearchgate.net

Estrogen Receptor Alpha (ERα): ERα is a critical factor in the development of hormone-sensitive breast cancer. researchgate.netmdpi.com Benzimidazole analogs have been shown to modulate the activity of estrogen receptors. nih.gov Studies on specific benzimidazole analogs demonstrated a dose-dependent decrease in ERE (Estrogen Response Element) transcriptional activity. nih.gov Indole-fused benzimidazoles have been developed as potent ERα antagonists. For example, two bromo-substituted indole-benzimidazole hybrids, showed significant cytotoxicity in the T47D breast cancer cell line with IC₅₀ values of 15.48 µM and 4.99 µM, respectively. researchgate.netijpsjournal.com These compounds were found to be promising selective estrogen receptor modulators (SERMs). researchgate.net

Epidermal Growth Factor Receptor 2 (ERBB2/HER2) and EGFR: Overexpression of EGFR or HER2 is linked to tumorigenesis. nih.gov A novel 2-aryl benzimidazole derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide, potently inhibited both EGFR and HER2 activity. nih.gov It achieved this by reducing the tyrosine phosphorylation of these receptors and blocking downstream signaling pathways like PI3K/Akt and MEK/Erk. nih.gov Other research has focused on developing benzimidazole-based derivatives as dual inhibitors of EGFR and BRAFV600E, another protein involved in cancer cell growth. mdpi.com Compounds from this class, specifically 4c and 4e, showed significant antiproliferative activity by acting as dual EGFR/BRAFV600E inhibitors. mdpi.com Additionally, some antihelmintic benzimidazoles, such as Mebendazole (B1676124) and Albendazole (B1665689), have been repurposed and studied for their cytotoxic effects against HER2-overexpressing MCF-7 cell lines. eurekaselect.com

Table 2: Activity of Benzimidazole Derivatives on ERα, EGFR, and HER2 This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target(s) | Potency (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indole-benzimidazole hybrids (bromo-substituted) | ERα | 15.48 µM & 4.99 µM | ERα antagonism, cytotoxicity in T47D cells. | researchgate.netijpsjournal.com |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide | EGFR & HER2 | Not specified | Reduces tyrosine phosphorylation, blocks PI3K/Akt and MEK/Erk pathways. | nih.gov |

| Benzimidazole-based hydrazone derivatives (4c, 4e) | EGFR & BRAFV600E | Not specified | Dual inhibition, induces apoptosis. | mdpi.com |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Benzimidazole derivatives have emerged as promising inhibitors of these enzymes. nih.govnih.gov

Numerous studies have synthesized and evaluated different series of benzimidazole derivatives for their cholinesterase inhibitory activity. A series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives displayed moderate AChE inhibition but remarkable and selective BuChE inhibition. researchgate.net Similarly, another study synthesized pyrimidine-clubbed benzimidazole derivatives and found three compounds (5IIa, 5IIb, and 5IIc) that showed potent and selective inhibition of BuChE at low micromolar levels. nih.gov Benzimidazole-based Schiff base derivatives also demonstrated significant inhibition against both AChE and BuChE, with some compounds exhibiting IC₅₀ values more potent than the standard drug Donepezil. nih.gov For example, compound 3 in this series had an IC₅₀ of 123.9 ± 10.20 µM for AChE and 131.30 ± 9.70 µM for BuChE. nih.gov

Table 3: Cholinesterase Inhibition by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Name | Target Enzyme | Potency (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine-clubbed benzimidazoles (5IIa, 5IIb, 5IIc) | BuChE | Low micromolar | Potent and selective BuChE inhibition. | nih.gov |

| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines | BuChE | Not specified | Selective BuChE inhibitory activity. | researchgate.net |

| Benzimidazole-based Schiff base (Compound 3) | AChE | 123.9 ± 10.20 µM | Significant inhibition of both enzymes. | nih.gov |

| Benzimidazole-based Schiff base (Compound 3) | BuChE | 131.30 ± 9.70 µM | Significant inhibition of both enzymes. | nih.gov |

| Benzimidazole-indole-amide (Compound 6m) | AChE | Not specified | Most potent against AChE in its series. | nih.gov |

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major goal of anti-inflammatory drug development. plantarchives.org Benzimidazole derivatives have been extensively studied as selective inhibitors of COX-2, which is associated with inflammation and pain, while sparing COX-1, which has a role in protecting the gastric mucosa. ekb.egnih.gov

Several novel benzimidazole derivatives have been synthesized and shown to be selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. ekb.eg For example, five compounds (4a, 4b, 5, 6, and 9) from one study exhibited promising in vitro COX-2 inhibition with IC₅₀ values ranging from 0.13 to 0.27 µM, which were more potent than the standard drug indomethacin (B1671933) (IC₅₀ of 0.41 µM). ekb.eg Another series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles also yielded potent COX-2 inhibitors, with compounds 5h, 5i, 5j, and 5l showing IC₅₀ values in the range of 0.06-0.81 μM. benthamscience.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the COX-2 enzyme. plantarchives.orgekb.eg

Table 4: COX Inhibition by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/Name | Target Enzyme | Potency (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| Novel benzimidazoles (4a, 4b, 5, 6, 9) | COX-2 | 0.13 - 0.27 µM | More potent than indomethacin. | ekb.eg |

| 1-{(5-substituted...}-benzimidazoles (5h, 5i, 5j, 5l) | COX-2 | 0.06 - 0.81 µM | Potent and selective COX-2 inhibition. | benthamscience.com |

| Benzimidazole-thiazole hybrid (15b) | COX-2 | 0.045 µM | Potent dual COX-2/15-LOX inhibitor. | researchgate.net |

The enzyme 5-lipoxygenase (5-LOX) is responsible for producing leukotrienes, which are potent inflammatory mediators involved in conditions like asthma and allergic diseases. wikipedia.org Inhibiting 5-LOX or its activating protein (FLAP) is a recognized anti-inflammatory strategy. nih.gov

Research has shown that certain benzimidazole derivatives can effectively inhibit 5-LOX. nih.gov One study synthesized a series of novel benzimidazoles designed to suppress histamine (B1213489) release and inhibit 5-lipoxygenase. nih.gov A specific derivative, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole (compound 22), was found to potently inhibit 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov

Another approach involved virtual screening targeting the 5-lipoxygenase-activating protein (FLAP), which led to the identification of 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (compound 7) as a potent suppressor of leukotriene formation in neutrophils, with an IC₅₀ of 0.31 µM. nih.gov Further optimization of this scaffold led to even more potent analogues with IC₅₀ values in the range of 0.12–0.19 µM. nih.gov

Table 5: 5-Lipoxygenase Inhibition by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target | Potency (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| 1-[2-[2-(4-hydroxy...]-benzimidazole (22) | 5-Lipoxygenase | Not specified | Potent inhibition in RBL-1 cells. | nih.gov |

| 1-(2-chlorobenzyl)...-benzimidazole (7) | FLAP | 0.31 µM | Potent suppression of leukotriene formation. | nih.gov |

| Optimized analogues of compound 7 (70-72, 82) | FLAP | 0.12 - 0.19 µM | Improved potency over the lead compound. | nih.gov |

Implications of Purine Bioisosterism for Benzimidazole Mechanism of Action

The concept of bioisosterism, where one structural moiety is replaced by another with similar physical or chemical properties to maintain biological activity, is a cornerstone of medicinal chemistry. nih.govu-tokyo.ac.jp The benzimidazole nucleus is a classic bioisostere of naturally occurring purines. nih.gov This structural mimicry is a primary reason for the diverse pharmacological activities of benzimidazole derivatives, as it allows them to interact with a wide range of biological systems that normally recognize purines. nih.govresearchgate.net

This bioisosteric relationship enables benzimidazole-based compounds to act as "fraudulent" nucleic acids or nucleotide analogues. u-tokyo.ac.jp For example, their ability to inhibit DHFR stems from their resemblance to the purine substrate, allowing them to bind to the enzyme's active site and block the synthesis of tetrahydrofolate, a necessary precursor for purine biosynthesis. nih.govresearchgate.net This antimetabolite action disrupts DNA synthesis and cell proliferation, which is the basis for their use as anticancer and antimicrobial agents. nih.govresearchgate.net

Furthermore, the chemical stability of the benzimidazole ring compared to the purine or catechol rings it often replaces offers a significant advantage in drug design. nih.gov For instance, benzimidazole analogues of catecholamines like norepinephrine (B1679862) were designed to retain adrenergic receptor activity but with improved stability. nih.gov This principle of replacing a biologically active but potentially unstable moiety with a more robust bioisostere like benzimidazole allows for the development of drugs with potentially better pharmacokinetic profiles. nih.govnih.gov The ability of benzimidazole to serve as a scaffold that can be readily modified at various positions further enhances its utility, allowing chemists to fine-tune its interactions with specific biological targets, such as protein kinases, by mimicking the binding of the natural purine ligand, ATP. researchgate.net

Advanced Research Applications and Future Directions in 5 Methoxy 2 Phenyl 1h Benzimidazole Research

Computational Chemistry and Molecular Modeling Studies

In recent years, computational chemistry and molecular modeling have become indispensable tools in the drug discovery and development pipeline. nih.gov These in silico methods provide profound insights into molecular interactions, predict biological activities, and guide the rational design of more potent and selective drug candidates, thereby accelerating the research process.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying the physicochemical properties and structural features that are critical for a desired biological effect, QSAR models can predict the activity of novel, unsynthesized compounds.

In the realm of benzimidazole (B57391) research, 2D and 3D-QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer effects. For instance, a study on 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as antileukemic agents developed a 2D-QSAR model with a high cross-validated value (q²) of 0.7584 and a coefficient of determination (r²) of 0.8477. tandfonline.com This model indicated that the presence of hydroxyl groups and fluorine atoms on the benzimidazole moiety could enhance antileukemic activity. tandfonline.com Another 3D-QSAR study on benzimidazole derivatives as farnesoid X receptor (FXR) agonists identified a pharmacophore model (HHHRR) that yielded a robust QSAR model with an R² of 0.8974. researchgate.net These studies underscore the power of QSAR in guiding the synthesis of new 5-methoxy-2-phenyl-1H-benzimidazole analogues with improved therapeutic potential.

Table 1: Statistical Parameters of a 2D-QSAR Model for Antileukemic Benzimidazole Derivatives tandfonline.com

| Statistical Parameter | Value |

| Coefficient of Determination (r²) | 0.8477 |

| Cross-Validated Coefficient (q²) | 0.7584 |

| Predictive r² (pred_r²) | 0.7855 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.govchemrevlett.com This is often followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, offering a more dynamic and realistic view of the ligand-receptor complex. mdpi.com

Several studies have employed molecular docking to investigate the interaction of benzimidazole derivatives with various biological targets. For example, docking studies of 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives against the estrogen receptor alpha (ERα), a key target in breast cancer, have shown favorable binding scores. chemrevlett.com Similarly, docking simulations of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives with dihydrofolate reductase (DHFR) from Staphylococcus aureus have helped to rationalize their antibacterial activity. nih.gov

MD simulations provide further validation of docking results and can reveal the stability of ligand-protein interactions. For instance, MD simulations were used to confirm the stability of a potent 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide derivative within the active site of topoisomerase IIα-DNA. nih.gov These computational techniques are crucial for understanding the molecular basis of action and for designing derivatives of 5-methoxy-2-phenyl-1H-benzimidazole with enhanced target specificity.

Pharmacophore Modeling and Prediction of Activity

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen virtual libraries for new compounds with similar activity.

A notable example is the development of a five-point pharmacophore model (HHHRR) for a series of benzimidazole-based farnesoid X receptor (FXR) agonists. researchgate.net This model, consisting of three hydrophobic features and two aromatic rings, was instrumental in building a predictive 3D-QSAR model. researchgate.net Such models are invaluable for the virtual screening and design of novel 5-methoxy-2-phenyl-1H-benzimidazole analogues, allowing for a more focused and efficient discovery process.

In Silico Prediction and Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational tools can predict various ADME properties, such as gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity. mdpi.com For many synthesized benzimidazole derivatives, in silico ADME analyses have been conducted to assess their drug-likeness based on criteria like Lipinski's rule of five. nih.govnih.gov These predictions help in prioritizing compounds for further experimental evaluation and in designing new 5-methoxy-2-phenyl-1H-benzimidazole analogues with improved bioavailability and metabolic stability. mdpi.comnih.gov

Rational Design Principles for Novel 5-Methoxy-2-phenyl-1H-benzimidazole Analogues

The insights gained from computational studies, coupled with an understanding of structure-activity relationships, form the basis for the rational design of new and improved drug candidates. nih.govmdpi.com

Strategies for Bioisosteric Replacement and Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.com This approach is widely used to optimize lead compounds by modifying their size, shape, electronics, and lipophilicity. ipinnovative.com

In the context of 5-methoxy-2-phenyl-1H-benzimidazole, bioisosteric replacement can be applied to various parts of the molecule. For example, the methoxy (B1213986) group could be replaced with other electron-donating groups or bioisosteres like a fluorine atom to potentially alter metabolic stability. cambridgemedchemconsulting.com The phenyl ring at the 2-position offers another site for modification, where substitution with different functional groups or replacement with heterocyclic rings like pyridine (B92270) could modulate target affinity and selectivity. u-tokyo.ac.jp The objective of such replacements is to create new analogues with improved efficacy, reduced toxicity, and better pharmacokinetic profiles. cambridgemedchemconsulting.comipinnovative.com

Table 2: Common Bioisosteric Replacements in Drug Design cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) |

| -H | -D, -F |

| -OH | -NH₂, -F, -OMe |

| -CH₃ | -NH₂, -OH, -F, -Cl |

| Phenyl | Pyridyl, Thienyl |

| -O- | -S-, -CH₂-, -NH- |

Scaffold Hopping and Hybridization Approaches with Other Pharmacophores

Scaffold hopping is a pivotal strategy in medicinal chemistry aimed at discovering novel compounds by modifying the core structure of a known active molecule while retaining its key biological activity. niper.gov.inuniroma1.it This approach is instrumental in generating new chemical entities with potentially improved properties such as enhanced affinity, better selectivity, and more favorable pharmacokinetic profiles. uniroma1.it For the 5-methoxy-2-phenyl-1H-benzimidazole framework, scaffold hopping presents an opportunity to explore new chemical spaces and develop next-generation therapeutic agents.

Scaffold Hopping in Benzimidazole Research:

The benzimidazole core is a versatile scaffold that has been the subject of numerous scaffold hopping studies. researchgate.net By replacing the central benzimidazole ring with other heterocyclic systems, researchers can create novel analogues that may exhibit superior pharmacological profiles. For instance, the replacement of a flexible scaffold with a more rigid one can significantly improve binding affinity. uniroma1.it Computational methods, such as topology-based hopping and the use of feature trees, facilitate the identification of isofunctional molecular structures with different core motifs. biosolveit.depharmablock.com

Examples of Scaffold Hopping Strategies:

| Original Scaffold | Hopped Scaffold | Therapeutic Target/Application | Reference |

| Benzodiazepine | Novel GABA-receptor ligands | GABA-A Receptor | uniroma1.it |

| Thiabendazole | Benzo[d]imidazole analogues | NLRP3 Inflammasome | researchgate.net |

| Imidazo[1,2-a]pyrimidine | Phenyl-substituted bi-cycles | Proteasome Inhibition | dundee.ac.uk |

Hybridization Approaches:

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound. eurekaselect.com This strategy can lead to compounds with dual modes of action, enhanced potency, and a better safety profile. eurekaselect.com In the context of 5-methoxy-2-phenyl-1H-benzimidazole, hybridization with other known pharmacophores is a promising avenue for developing multi-target drugs.

The process of creating hybrid molecules can involve directly linking two drug molecules, merging them, or connecting them via a flexible or rigid spacer. researchgate.net This approach has been successfully used to develop novel therapeutic agents for complex diseases like Alzheimer's. For example, a hybridization strategy combining the key structural elements of merbarone (B1676292) and etoposide (B1684455) resulted in new topoisomerase II poisons with significant antiproliferative activity against human cancer cells. acs.org

Current Challenges and Emerging Opportunities in Benzimidazole Research

Despite the significant therapeutic potential of benzimidazole derivatives, several challenges remain in their development. frontiersin.org Addressing these hurdles is crucial for translating promising laboratory findings into clinical applications.

Current Challenges:

Synthesis and Purification: The synthesis of some benzimidazole derivatives can be complex, time-consuming, and may result in low yields. yufengchemicals.com Purification of the final compounds to a high degree of purity can also be challenging. yufengchemicals.com

Drug Resistance: The emergence of drug resistance is a significant obstacle in the long-term efficacy of antimicrobial and anticancer agents, including those based on the benzimidazole scaffold. frontiersin.org

Toxicity and Safety: Ensuring the safety and minimizing the potential toxicity of new benzimidazole derivatives is paramount. Unintended off-target effects can lead to adverse reactions. impactfactor.org

Solubility and Bioavailability: Poor solubility of some benzimidazole compounds can limit their bioavailability and, consequently, their therapeutic effectiveness. yufengchemicals.com

Emerging Opportunities:

Advanced Synthesis Techniques: The use of microwave-assisted synthesis and green chemistry principles can lead to more efficient and environmentally friendly methods for producing benzimidazole derivatives. researchgate.net

Target-Based Drug Design: Advances in computational chemistry and structural biology allow for more rational, target-based design of benzimidazole derivatives, leading to compounds with higher specificity and fewer side effects. researchgate.net

Nanotechnology in Drug Delivery: Nanotechnology offers promising solutions to overcome solubility and bioavailability issues. impactfactor.org Nanocarriers can enhance the delivery of benzimidazole compounds to their target sites, improving efficacy and reducing systemic toxicity. impactfactor.org

Personalized Medicine: The growing field of personalized medicine, driven by genomics and biomarker identification, presents an opportunity to tailor benzimidazole-based therapies to individual patient profiles for improved outcomes. researchgate.net

Exploration of Natural Sources: Nature remains a rich source of novel chemical structures. Investigating natural products may lead to the discovery of new benzimidazole derivatives with unique biological activities. impactfactor.org

The continued exploration of advanced research methodologies and the concerted effort to address existing challenges will undoubtedly unlock the full therapeutic potential of 5-methoxy-2-phenyl-1H-benzimidazole and the broader class of benzimidazole compounds.

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-2-phenyl-1H-benzimidazole, and how can purity be verified?

The synthesis typically involves cyclization of o-phenylenediamine derivatives under acidic or catalytic conditions. For example:

- Methodology : React 4-methoxy-o-phenylenediamine with benzaldehyde derivatives in refluxing ethanol or methanol, using catalysts like sodium metabisulfite or acetic acid. Post-reaction, neutralize with dilute HCl, extract with ethyl acetate, and purify via recrystallization .

- Characterization : Validate purity using HPLC (≥95% purity) and structural confirmation via -/-NMR and IR spectroscopy. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How do substituents (methoxy, phenyl) influence the compound’s spectroscopic properties?

- Methoxy Group : The methoxy substituent at position 5 causes distinct -NMR signals at δ 3.8–4.0 ppm (singlet) and deshields adjacent protons on the benzimidazole ring .

- Phenyl Group : The phenyl ring at position 2 introduces splitting patterns in aromatic regions (δ 7.2–7.8 ppm) due to coupling with adjacent protons. -NMR shows characteristic carbons at ~160 ppm (C=N) and ~110–150 ppm (aromatic carbons) .

Q. What solvent systems are effective for crystallizing 5-methoxy-2-phenyl-1H-benzimidazole?

Ethanol-water (7:3 v/v) or ethyl acetate-hexane mixtures are ideal for slow evaporation, yielding monoclinic crystals. X-ray diffraction (SHELX suite) can resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity and binding affinities?

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., tyrosine kinases). Dock the compound into active sites (PDB: 1T46) and analyze binding energies (ΔG ≤ -8.0 kcal/mol indicates strong affinity) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Observed Discrepancies : Yields range from 67% to 85% under similar conditions (e.g., sodium methoxide in methanol) .

- Resolution Strategy : Systematically vary reaction time (8–12 hours), temperature (60–80°C), and reagent stoichiometry (1:1.2 molar ratio of diamine to aldehyde). Use design-of-experiments (DoE) software to identify critical factors .

Q. How does 5-methoxy-2-phenyl-1H-benzimidazole interact with biological macromolecules?

Q. What role does the methoxy group play in modulating the compound’s electronic properties?

- Electron-Donating Effect : The methoxy group increases electron density on the benzimidazole ring, enhancing nucleophilicity at position 1. Cyclic voltammetry shows anodic shifts (+0.3 V) compared to non-methoxy analogs, indicating oxidative stability .

Methodological Notes

- Spectral Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to avoid misassignment of overlapping signals.

- Crystallography : Refine SHELXL parameters (R < 0.05) to resolve disorder in phenyl ring orientations .

- Biological Assays : Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments (p < 0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.